Computed Lipophilicity (XLogP3) of {5-[Morpholin-4-YL(phenyl)methyl]-1H-tetrazol-1-YL}acetic Acid vs. 1H‑Tetrazole‑1‑Acetic Acid and Morpholinomethyl Analog
The target compound exhibits a computed XLogP3 of −1.8 [1]. The simplest in‑class scaffold, 1H‑tetrazole‑1‑acetic acid (CAS 21732‑17‑2), has a calculated XLogP3 of −0.5 [2]. The morpholinomethyl‑only analog [5‑(morpholin‑4‑ylmethyl)‑1H‑tetrazol‑1‑yl]acetic acid yields an XLogP3 of −2.6 [3]. The phenyl‑bearing target thus occupies an intermediate lipophilicity window that is distinct from both the parent acid and the morpholinomethyl derivative, enabling balanced passive permeability while retaining aqueous solubility suitable for in‑vitro assay formats.
| Evidence Dimension | Computed octanol/water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = −1.8 |
| Comparator Or Baseline | 1H‑Tetrazole‑1‑acetic acid (XLogP3 = −0.5); [5‑(Morpholin‑4‑ylmethyl)‑1H‑tetrazol‑1‑yl]acetic acid (XLogP3 = −2.6) |
| Quantified Difference | ΔXLogP3 = −1.3 vs. 1H‑tetrazole‑1‑acetic acid; +0.8 vs. morpholinomethyl analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2024.11.20) |
Why This Matters
Lipophilicity directly governs compound solubility, membrane permeability, and non‑specific binding; the intermediate XLogP3 of the target compound may reduce the excessive hydrophilicity of the morpholinomethyl analog while avoiding the high LogP of the parent acid, which is associated with promiscuous target engagement.
- [1] PubChem. (2024). (5-[Morpholin-4-yl(phenyl)methyl]-1H-tetrazol-1-yl)acetic acid (CID 45791295). Computed XLogP3 = −1.8. National Library of Medicine. View Source
- [2] PubChem. (2024). 1H‑Tetrazole‑1‑acetic acid (CID 21732‑17‑2). Computed XLogP3 = −0.5. National Library of Medicine. View Source
- [3] PubChem. (2024). [5‑(Morpholin‑4‑ylmethyl)‑1H‑tetrazol‑1‑yl]acetic acid (CID 70370215). Computed XLogP3 = −2.6. National Library of Medicine. View Source
